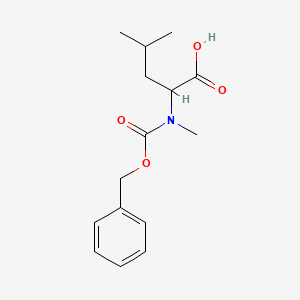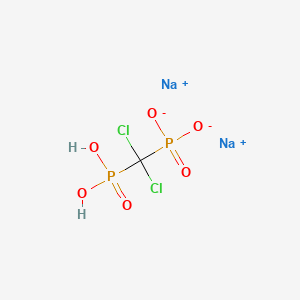
CLODRONATE DISODIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethylenediphosphonic acid disodium salt involves the reaction of phosphorus trichloride with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dichloromethylenediphosphonic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
CLODRONATE DISODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atoms in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions can yield derivatives with different functional groups .
Aplicaciones Científicas De Investigación
CLODRONATE DISODIUM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving phosphorus compounds.
Biology: Employed in studies related to bone metabolism and osteoclast activity.
Medicine: Utilized in the treatment of osteoporosis and other bone-related diseases.
Industry: Applied in the development of pharmaceuticals and other products requiring bisphosphonate compounds.
Mecanismo De Acción
The mechanism of action of dichloromethylenediphosphonic acid disodium salt involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts. This leads to reduced bone resorption and increased bone density. The compound also inhibits collagenase and matrix metalloproteinase1, enzymes involved in the breakdown of collagen and other extracellular matrix components .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt: Another bisphosphonate compound with similar applications in bone metabolism studies.
Nitrilotriacetic acid disodium salt: Used in similar contexts but with different chemical properties and applications.
Uniqueness
CLODRONATE DISODIUM is unique due to its specific chemical structure, which allows it to effectively inhibit osteoclastic activity and be used in a wide range of scientific and medical applications. Its ability to bind to bone tissue and inhibit specific enzymes makes it particularly valuable in the treatment of bone-related diseases and cancer research .
Propiedades
Fórmula molecular |
CH2Cl2Na2O6P2 |
|---|---|
Peso molecular |
288.85 g/mol |
Nombre IUPAC |
disodium;[dichloro(phosphonato)methyl]phosphonic acid |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
SMILES |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
SMILES canónico |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


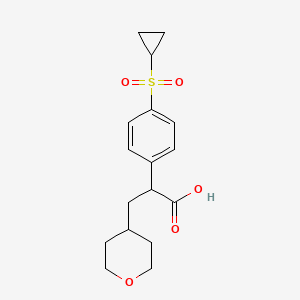
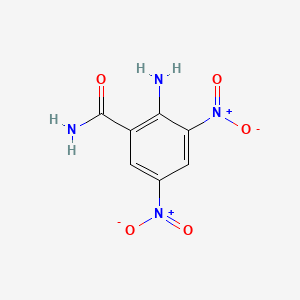


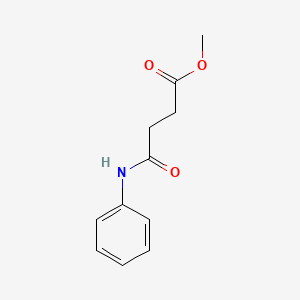
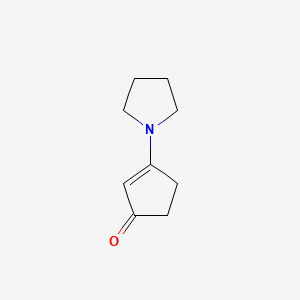
![3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B8815480.png)

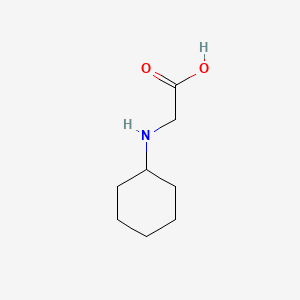
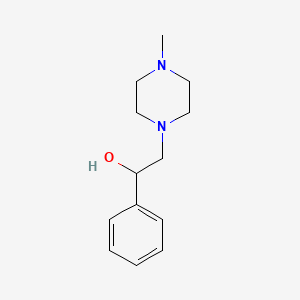
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)

